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Compound of Interest |

N-[3-(1-Imidazolyl)propyl]-4-
Compound Name:
chlorobenzenesulfonamide

CAS No.: 105771-36-6

Cat. No.: B173971

. J

Compound: 4-Chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide Molecular Formula:
C12H14CIN30O2S Molecular Weight: 299.78 g/mol

Executive Summary

CAS 105771-36-6 represents a pharmacologically relevant scaffold integrating a sulfonamide
core with an imidazole moiety via a propyl linker. This structural motif is frequently encountered
in the development of antifungal agents (targeting lanosterol 14a-demethylase) and specific
enzyme inhibitors (e.g., carbonic anhydrase or thromboxane synthase).

This guide provides a definitive structural elucidation protocol. It moves beyond simple data
listing to explain the causality of spectral features, ensuring that researchers can distinguish
this specific regioisomer from potential synthetic by-products or structural analogs.

Structural Elucidation Strategy

The characterization of CAS 105771-36-6 requires a multi-modal approach to confirm three
distinct structural zones:

e The Aromatic Core: A para-substituted chlorobenzene ring.

e The Linker: A flexible propyl chain.
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e The Heterocycle: An N-alkylated imidazole ring.[1][2]

Workflow Diagram

The following flowchart outlines the logical progression for validating the structure, moving from
mass confirmation to stereochemical and connectivity checks.
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Figure 1: Step-wise structural validation workflow for CAS 105771-36-6.
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Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and the presence of the chlorine atom.

Experimental Protocol (ESI-MS)

« |onization: Electrospray lonization (ESI) in Positive Mode (+ve).
e Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (to protonate the imidazole nitrogen).

 Direct Infusion: Flow rate 10 pL/min.

Data Interpretation

The presence of a Chlorine atom introduces a distinct isotopic signature due to the natural
abundance of 3°Cl (75.8%) and 3’Cl (24.2%).

. . Relative .
lon Species m/z (Theoretical) Interpretation
Abundance
Protonation at
[M+H]* (3°ClI) 300.05 100% _
Imidazole N3
Characteristic 3:1
[M+H]* (3"ClI) 302.05 ~32%
Isotope Pattern
[M+Na]* 322.04 Variable Sodium adduct

Fragmentation Logic (MS/MS)

Under Collision-Induced Dissociation (CID), the molecule cleaves at the weakest bonds—
typically the sulfonamide S-N bond and the alkyl-imidazole bond.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Sulfonyl Cation
[CI-Ph-SO2]+
S-N Cleavage miz 175/177

M+H]+
r[n/z 32)0 Neutral Loss

(Sulfonyl)

Imidazole
[Im-CH2]+
m/z 81

Amine Linker
[H2N-(CH2)3-Im]+
m/z 126

Alkyl Chain Break

Click to download full resolution via product page
Figure 2: Predicted fragmentation pathways for CAS 105771-36-6 in ESI-MS/MS.

Infrared Spectroscopy (FT-IR)

Objective: Identify the sulfonamide "“fingerprint" and imidazole ring vibrations.

Key Absorption Bands

The spectrum is dominated by the sulfonyl group. The absence of a carbonyl peak (1650-1750
cm™1) is a critical negative control to rule out amide impurities.
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. Wavenumber . .
Functional Group ( 1 Vibration Mode Notes
cm-

Usually sharp;
Amine (Sulfonamide) 3250 — 3350 N-H Stretch broadened if H-

bonding occurs.

) ) C-H Stretch Weak, high frequency
Imidazole Ring 3100 — 3150 )
(Aromatic) shoulders.
] ) ) Methylene (-CHz-)
Alkyl Chain 2850 — 2950 C-H Stretch (Aliphatic)
stretches.
Sulfonamide 1330 - 1350 S=0 Asymmetric Diagnostic Peak 1
Sulfonamide 1150 - 1170 S=0 Symmetric Diagnostic Peak 2
Often obscured but
C-Cl Bond 1080 — 1100 C-CI Stretch present in fingerprint
region.
o Indicates 1,4-
Para-Substitution 820 — 840 C-H Out-of-Plane

disubstituted benzene.

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure. Solvent Choice:DMSO-ds is preferred over CDCls.

e Reasoning: The sulfonamide N-H proton is often broad or invisible in CDCIs due to
exchange. DMSO-de forms strong hydrogen bonds, stabilizing the N-H proton and resulting
in a sharp, visible triplet (due to coupling with the adjacent CH2).

'H NMR Assignment (400 MHz, DMSO-ds)
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Position

Shift (60 ppm)

Multiplicity

Integral

Assignment
Logic

NH

7.85

Triplet (br)

1H

Sulfonamide
proton; couples
to CHz (Pos 8).

H-2 (Im)

7.65

Singlet

1H

Most deshielded
imidazole proton
(between two
nitrogens).

Ar-H (2,6)

7.78

Doublet (J=8.5
Hz)

2H

Ortho to SOz
(electron-
withdrawing
group deshields).

Ar-H (3,5)

7.68

Doublet (J=8.5
Hz)

2H

Ortho to Cl.
Overlap with
Imidazole H-2 is

possible.

H-5 (Im)

7.18

Singlet/Doublet

1H

Adjacent to N1,
deshielded.

H-4 (Im)

6.89

Singlet/Doublet

1H

Furthest from
N1.

CHz (10)

4.02

Triplet

2H

Attached to
Imidazole N;
significantly
deshielded.

CH:z (8)

2.75

Quartet/Multiplet

Attached to

Sulfonamide N.

CHz2 (9)

1.85

Quintet

2H

Central
methylene;
shielded.

(Note: Exact shifts may vary £0.1 ppm depending on concentration and temperature.)
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3C NMR Assignment (100 MHz, DMSO-ds)

o Aromatic Region (120-140 ppm):

[e]

C-S (Quaternary): ~139 ppm (Deshielded by SO2).

o

C-ClI (Quaternary): ~137 ppm.

[¢]

Ar-CH: ~129 ppm and ~127 ppm (Benzene carbons).

[¢]

Im-CH (C2): ~137 ppm (Distinctive high shift for imidazole).

[e]

Im-CH (C4/C5): ~128 ppm and ~119 ppm.
 Aliphatic Region (20-50 ppm):

o N-CHz (Im): ~44 ppm.[3]

o N-CH:z (Sulf): ~40 ppm.

o Central CH2: ~30 ppm.

Integrated Analysis & Quality Control

When analyzing a synthesized batch of CAS 105771-36-6, researchers must watch for specific
impurities that spectroscopic data will reveal.

Common Impurity Profile

o Residual Sulfonyl Chloride:

o Detection: IR peak shift (S=O stretches move higher); MS shows hydrolysis product
(Sulfonic acid, m/z 191/193).

 Bis-alkylation (Impurity):

o Detection: MS shows [M+Linker+Im]* adducts; NMR shows loss of N-H signal and
integration changes in the aliphatic region.
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Diagram: NMR Correlation Map (COSY & HMBC)

To rigorously prove the connection between the propyl chain and the two aromatic systems,
HMBC (Heteronuclear Multiple Bond Correlation) is essential.
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Figure 3: Key 2D NMR correlations establishing connectivity between the linker and the
aromatic/heterocyclic termini.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of CAS
105771-36-6]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173971#spectroscopic-analysis-nmr-ir-mass-spec-of-
cas-105771-36-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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